molecular formula C12H12O2 B6612716 [3-(hydroxymethyl)naphthalen-1-yl]methanol CAS No. 483312-56-7

[3-(hydroxymethyl)naphthalen-1-yl]methanol

Cat. No.: B6612716
CAS No.: 483312-56-7
M. Wt: 188.22 g/mol
InChI Key: YADLVBKXABBHPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(hydroxymethyl)naphthalen-1-yl]methanol typically involves the hydroxymethylation of naphthalene derivatives. One common method is the reaction of naphthalene with formaldehyde in the presence of a base, followed by reduction to yield the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[3-(Hydroxymethyl)naphthalen-1-yl]methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [3-(hydroxymethyl)naphthalen-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxymethyl substitution on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

[4-(hydroxymethyl)naphthalen-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6,13-14H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADLVBKXABBHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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